O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate
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Overview
Description
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is an organophosphate compound known for its application as an insecticide. This compound is characterized by its complex molecular structure, which includes a phosphonothioate group, an ethylsulfonyl group, and a phenyl ring. It is recognized for its effectiveness in pest control and is listed as an extremely hazardous substance under various regulatory frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 4-(ethylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: O-ethyl methylphosphonothioic acid and 4-(ethylsulfonyl)phenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonothioates. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates and their interactions with various reagents.
Biology: The compound is studied for its effects on acetylcholinesterase, an enzyme critical for nerve function, making it relevant in neurobiology research.
Medicine: Research into its potential therapeutic applications, particularly in the development of new insecticides and treatments for parasitic infections.
Industry: Its primary application as an insecticide in agriculture and pest control.
Mechanism of Action
The mechanism of action of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect. This mechanism is similar to other organophosphate insecticides .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate: Another organophosphate with a similar structure but different substituents.
O-Ethyl methylphosphonothioic acid: A simpler organophosphate used as a precursor in the synthesis of more complex compounds.
Uniqueness
O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, enhances its reactivity and effectiveness as an insecticide compared to similar compounds .
Properties
CAS No. |
3309-71-5 |
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Molecular Formula |
C11H17O4PS2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethoxy-(4-ethylsulfonylphenoxy)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O4PS2/c1-4-14-16(3,17)15-10-6-8-11(9-7-10)18(12,13)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
NOEYSRSSMYSCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC1=CC=C(C=C1)S(=O)(=O)CC |
Origin of Product |
United States |
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